(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid
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Overview
Description
(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural properties. This compound belongs to the class of dihydrothiophenes, which are sulfur-containing heterocycles. The presence of two chiral centers in its structure makes it an important molecule for studying stereochemistry and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the synthesis can start from readily available chiral precursors such as ®-lactic acid or ®-alanine . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the dihydrothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability . These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral compound with similar structural features.
Threonine: An amino acid with two chiral centers, used for comparison in stereochemical studies.
Uniqueness
What sets (2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid apart is its sulfur-containing heterocyclic structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of sulfur in organic molecules and for developing sulfur-containing pharmaceuticals .
Properties
CAS No. |
81292-74-2 |
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Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(2R,5R)-5-methyl-2,5-dihydrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H8O2S/c1-4-2-3-5(9-4)6(7)8/h2-5H,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
QWRJYGAVLBMLGY-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H](S1)C(=O)O |
Canonical SMILES |
CC1C=CC(S1)C(=O)O |
Origin of Product |
United States |
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